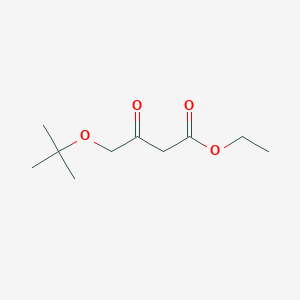

Ethyl 4-tert-butoxy-3-oxobutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[(2-methylpropan-2-yl)oxy]-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-5-13-9(12)6-8(11)7-14-10(2,3)4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEFXRBXZIGLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)COC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472839 | |

| Record name | Ethyl 4-t-butoxyacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67354-35-2 | |

| Record name | Ethyl 4-(1,1-dimethylethoxy)-3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67354-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-t-butoxyacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 Tert Butoxy 3 Oxobutanoate

Established Chemical Synthesis Routes

The formation of Ethyl 4-tert-butoxy-3-oxobutanoate is primarily achieved through well-documented chemical reactions, particularly those involving nucleophilic substitution. These methods are foundational in preparative chemistry for this class of compounds.

Nucleophilic Substitution Reactions

A principal route for synthesizing this compound involves the direct substitution of a leaving group on a precursor molecule by a tert-butoxy (B1229062) group. This approach leverages the reactivity of the starting materials under specific conditions to achieve the desired ether linkage.

The most direct synthesis involves the reaction of Ethyl 4-chloroacetoacetate with tert-butyl alcohol. This process is conducted under basic conditions, which are necessary to deprotonate the tert-butyl alcohol, forming the more nucleophilic tert-butoxide anion. A common choice for a base is potassium tert-butoxide itself, though other strong bases can be used to generate the alkoxide in situ. masterorganicchemistry.com The tert-butoxide then displaces the chloride ion from the C4 position of the ethyl 4-chloroacetoacetate.

A general laboratory procedure involves dissolving the starting material, ethyl 4-chloroacetoacetate, in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). ambeed.com The tert-butoxide reactant is then introduced. The reaction temperature is carefully controlled, often kept around 20°C, to manage the reaction rate and minimize side reactions. ambeed.com Following the reaction period, the mixture is typically quenched, and the pH is adjusted before extraction and purification of the final product. ambeed.com

The reaction proceeds via a nucleophilic substitution mechanism, most likely an S_N2 pathway. In this mechanism, the negatively charged oxygen of the tert-butoxide anion acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom in ethyl 4-chloroacetoacetate. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral, and results in the displacement of the chloride leaving group in a single, concerted step.

However, a significant competing reaction is the E2 elimination pathway. Potassium tert-butoxide is a strong, sterically hindered base, which often favors elimination over substitution. masterorganicchemistry.com In this case, the tert-butoxide could abstract a proton from the carbon adjacent to the chlorine-bearing carbon, leading to the formation of an alkene, which is an undesired byproduct. The presence of the β-keto group can also lead to the formation of an enolate at the α-carbon, which can further complicate the reaction profile. The careful control of reaction conditions is therefore critical to favor the desired S_N2 substitution over elimination and other side reactions.

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. The choice of solvent, base, and temperature are all critical factors.

| Parameter | Optimization Strategy | Rationale |

| Temperature | Maintain a consistent and relatively low temperature (e.g., 10-40°C, ideally ~20°C). ambeed.com | Higher temperatures can increase the rate of the competing elimination reaction, reducing the yield of the desired substitution product. |

| Base/Nucleophile | Use a strong, non-nucleophilic base to generate the tert-butoxide in situ, or add a pre-formed salt like potassium tert-butoxide carefully. | The concentration and nature of the base are critical. While needed for the reaction, excess strong base can promote side reactions. The bulky nature of tert-butoxide itself helps, but conditions must still be managed. masterorganicchemistry.com |

| Solvent | Employ a polar aprotic solvent like anhydrous tetrahydrofuran (THF). ambeed.com | Such solvents can dissolve the reactants and stabilize the transition state of the S_N2 reaction without participating in the reaction itself. |

| Work-up | Quench the reaction carefully (e.g., with ethanol) and adjust the pH to near neutral (pH 6) before extraction. ambeed.com | This neutralizes any remaining base and ensures the product is in a stable, neutral form for efficient extraction into the organic phase and subsequent purification. |

Further purification is typically achieved through techniques like distillation or column chromatography to remove unreacted starting materials and byproducts.

Comparative Analysis with Analogous Esterification Methods for Related Beta-Keto Esters

The nucleophilic substitution method for creating this compound can be compared with other common methods used for synthesizing β-keto esters, primarily transesterification and acylation using diketene (B1670635) alternatives.

Transesterification is a widely used process where an existing ester is converted to a different ester by reacting it with an alcohol in the presence of a catalyst. rsc.org This method is an equilibrium process requiring an acidic or basic catalyst. allstudyjournal.com While effective for many primary and secondary alcohols, the use of a sterically hindered tertiary alcohol like tert-butyl alcohol can make the reaction slow and inefficient under standard conditions. However, specialized catalysts and conditions have been developed to facilitate the transesterification of β-keto esters. rsc.orgscispace.com

Another powerful method involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one , an acetone-diketene adduct that serves as a safer and more manageable alternative to the highly reactive and toxic diketene. allstudyjournal.comorganic-chemistry.org This compound reacts with alcohols, including tertiary alcohols, in refluxing tetrahydrofuran with a catalyst like sodium acetate (B1210297) to produce β-keto esters in nearly quantitative yields under mild conditions. organic-chemistry.org This approach avoids many of the side products and harsh conditions associated with other methods. allstudyjournal.comorganic-chemistry.org

| Synthetic Method | Advantages | Disadvantages | Applicability to Target Compound |

| Nucleophilic Substitution | Direct route; utilizes readily available starting materials. ambeed.com | Competition from elimination reactions; requires careful control of conditions. masterorganicchemistry.com | Directly applicable and established. |

| Transesterification | Highly efficient for many β-keto esters; selective for the β-keto ester group over other esters. rsc.org | Can be slow and low-yielding for bulky tertiary alcohols; an equilibrium process. allstudyjournal.com | Feasible but potentially challenging due to the steric hindrance of tert-butyl alcohol. |

| Diketene Adduct Acylation | High yields (often quantitative); mild reaction conditions; avoids toxic reagents like diketene. allstudyjournal.comorganic-chemistry.org | Requires the synthesis or purchase of the dioxinone reagent. allstudyjournal.com | Highly suitable, as the method is effective with tertiary alcohols. organic-chemistry.org |

| Claisen Condensation | A classic C-C bond-forming reaction to build the β-keto ester backbone. nih.govresearchgate.net | Not directly applicable for adding the tert-butoxy group; used for creating the initial carbon skeleton. nih.gov | Not a direct method for this specific synthesis, but relevant to the synthesis of the precursor. |

Advanced and Emerging Synthetic Methodologies for Beta-Keto Esters and Oxobutanoate Derivatives

The field of organic synthesis is continually evolving, with new methods offering greater efficiency, selectivity, and sustainability.

Advanced catalytic systems are being developed for β-keto ester synthesis. These include Lewis acid-catalyzed C-H insertion reactions of α-diazoesters into aldehydes, which can form γ,δ-unsaturated-β-keto esters. researchgate.net Other novel methods involve the chemoselective acylation of thioesters or the coupling of α-keto acids with ynamides. organic-chemistry.org These methods expand the toolbox for creating diverse and complex oxobutanoate derivatives under mild conditions.

A significant area of advancement is biocatalysis , which uses enzymes to perform chemical transformations. Lipases, for example, are used for the highly selective transesterification of β-keto esters under mild, often solvent-free, conditions. google.com Carbonyl reductases are another class of enzymes employed for the asymmetric reduction of β-keto esters to produce chiral hydroxy esters, which are valuable pharmaceutical intermediates. nih.govnih.govmdpi.com These enzymatic methods are prized for their exceptional enantioselectivity and environmentally friendly reaction conditions, representing a green alternative to traditional chemical synthesis. google.com For instance, recombinant E. coli cells expressing specific reductases have been used to efficiently synthesize chiral derivatives of ethyl 4-chloro-3-hydroxybutanoate from ethyl 4-chloro-3-oxobutanoate. nih.govmdpi.comnih.gov

Biocatalytic Approaches to Enantioselective Synthesis of Chiral Precursors and Derivatives

The asymmetric reduction of the ketone in this compound to produce its chiral alcohol derivative, ethyl (S)- or (R)-4-tert-butoxy-3-hydroxybutanoate, represents a critical step in the synthesis of enantiomerically pure target molecules. Biocatalysis, utilizing whole-cell systems or isolated enzymes, offers a green and highly selective alternative to traditional chemical reductants.

Research into the biocatalytic reduction of beta-keto esters is extensive, with numerous studies demonstrating the efficacy of various microorganisms and their associated enzymes. While specific studies focusing exclusively on this compound are not prevalent in readily available literature, a strong parallel can be drawn from the well-documented reduction of structurally similar substrates, such as Ethyl 4-chloro-3-oxobutanoate (COBE).

Microorganisms like Saccharomyces cerevisiae (baker's yeast), Pichia stipitis, Candida magnoliae, and Kluyveromyces marxianus have been identified as effective biocatalysts for the asymmetric reduction of prochiral ketones. nih.govresearchgate.netnih.govnih.gov These reactions are typically mediated by alcohol dehydrogenases or carbonyl reductases, which often rely on nicotinamide (B372718) cofactors like NADPH or NADH.

To overcome the cost associated with cofactors, whole-cell biotransformations are often employed. These systems can regenerate the necessary cofactor in situ. For instance, recombinant E. coli strains co-expressing a target reductase and a glucose dehydrogenase (for cofactor regeneration) have proven highly effective. nih.govnih.govnih.gov In the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate, such systems have achieved yields greater than 99% with an enantiomeric excess (ee) also exceeding 99%. nih.gov Similarly, an NADH-dependent reductase from Candida magnoliae (CmCR) expressed in E. coli has been used to reduce COBE at high concentrations (3000 mM), achieving a yield of over 99% and an ee >99.9%. nih.gov

The reaction conditions, including solvent choice, can be optimized to enhance yield and selectivity. Two-phase systems, such as water/n-butyl acetate, have been successfully used to overcome substrate instability and product inhibition, leading to high product concentrations. nih.govnih.gov

The principles demonstrated in these analogous systems are directly applicable to the enantioselective synthesis of chiral precursors from this compound. By selecting the appropriate microorganism or isolated reductase (many of which are commercially available), either the (S) or (R) enantiomer of the corresponding alcohol can be produced with high fidelity.

Table 1: Examples of Biocatalytic Reduction of Analogous Beta-Keto Esters

| Biocatalyst (Strain/Enzyme) | Substrate | Product | Yield | Enantiomeric Excess (ee) |

| E. coli expressing YDL124W (S. cerevisiae) | Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | >99% | >99% |

| E. coli expressing CmCR (C. magnoliae) | Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | >99% | >99.9% |

| E. coli expressing reductase from Pichia stipitis | Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | 90.7% | >99% |

| E. coli expressing aldehyde reductase (S. salmonicolor) | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 91.1% | 91% |

This data is based on studies of analogous compounds and is presented to illustrate the potential of the methodology for this compound. nih.govnih.govnih.govnih.gov

Transition Metal-Catalyzed Transformations in Beta-Keto Ester Synthesis

Transition metal catalysis provides a powerful toolkit for the construction of carbon-carbon bonds, including the alpha-acylation of esters to form beta-keto esters. While specific literature on the transition metal-catalyzed synthesis of this compound is limited, general methodologies for beta-keto ester formation are well-established and applicable.

Palladium and rhodium complexes are among the most versatile catalysts for such transformations. One general strategy involves the palladium-catalyzed carbonylation of alcohols. nih.gov For instance, a palladium catalyst system with a specialized phosphine (B1218219) ligand like pytbpx has been shown to catalyze the synthesis of linear esters directly from secondary and tertiary alcohols. nih.gov This type of methodology could potentially be adapted for the synthesis of the target compound.

Another powerful approach is the rhodium-catalyzed C-H insertion of diazo compounds. researchgate.net This method allows for the formation of C-C bonds by inserting a carbene into a C-H bond. While often used for creating cyclic systems like oxindoles, intermolecular variants could be envisioned for the synthesis of beta-keto esters.

More directly, the acylation of ester enolates or their equivalents using transition metal catalysts is a common route. For example, the reaction of a silyl (B83357) enol ether derived from an acetate with an acyl chloride, mediated by a palladium or rhodium catalyst, can yield a beta-keto ester. Applying this to the target molecule, the silyl enol ether of ethyl acetate could be acylated with tert-butoxyacetyl chloride in a transition-metal-catalyzed process.

Novel Carbonyl Functionalization and Chain Extension Strategies

Classic carbon-carbon bond-forming reactions remain a cornerstone of organic synthesis for producing beta-keto esters like this compound. These methods typically involve the acylation of an ester enolate or an equivalent carbanion.

A primary method for synthesizing beta-keto esters is the Claisen condensation . masterorganicchemistry.com This reaction involves the base-mediated self-condensation of two ester molecules. To synthesize an unsymmetrical beta-keto ester like this compound, a crossed Claisen condensation is employed. chemistrysteps.comyoutube.com In this variation, two different esters are reacted. A successful crossed Claisen condensation requires careful control to prevent a mixture of all four possible products. chemistrysteps.com

A common strategy is to use one ester that lacks α-hydrogens, making it incapable of forming an enolate and thus acting only as the electrophile. chemistrysteps.com However, since both ethyl acetate and ethyl tert-butoxyacetate possess α-hydrogens, an alternative strategy is required. This involves the slow addition of one ester (e.g., ethyl acetate) to a solution containing a strong, non-nucleophilic base (like lithium diisopropylamide, LDA) and the second ester (ethyl tert-butoxyacetate). This ensures that the enolate of the first ester is formed in low concentration and reacts preferentially with the more abundant second ester. youtube.comgoogle.com The deprotonation of the resulting beta-keto ester product by the alkoxide base drives the reaction to completion. masterorganicchemistry.com

Another robust method involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). wikipedia.org This cyclic compound has highly acidic methylene (B1212753) protons (pKa ≈ 4.97) and can be readily acylated. wikipedia.orgresearchgate.net The synthesis of this compound via this route involves two main steps:

Acylation: Meldrum's acid is acylated with tert-butoxyacetyl chloride in the presence of a base like pyridine. clockss.org This reaction proceeds efficiently to give 5-(tert-butoxyacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione.

Alcoholysis: The resulting acyl Meldrum's acid derivative is then heated in ethanol. This step triggers a ring-opening alcoholysis followed by decarboxylation to yield the desired product, this compound, often in high purity and yield. wikipedia.org This method is particularly versatile as the high reactivity of the acyl Meldrum's acid allows for the use of various alcohols. organic-chemistry.org

Table 2: Comparison of Chain Extension Strategies

| Method | Key Reagents | General Mechanism | Key Considerations |

| Crossed Claisen Condensation | Ethyl acetate, Ethyl tert-butoxyacetate, Strong Base (e.g., LDA, NaH) | Nucleophilic acyl substitution of an ester enolate on a second ester molecule. masterorganicchemistry.com | Requires controlled addition and a full equivalent of strong base to avoid mixtures and drive equilibrium. chemistrysteps.comgoogle.com |

| Meldrum's Acid Route | Meldrum's acid, tert-butoxyacetyl chloride, Pyridine, Ethanol | Acylation of the highly acidic Meldrum's acid followed by thermal alcoholysis and decarboxylation. wikipedia.orgclockss.org | Often provides high yields and avoids the use of extremely strong bases for the C-C bond formation step. |

Chemical Reactivity and Transformative Chemistry of Ethyl 4 Tert Butoxy 3 Oxobutanoate

Fundamental Chemical Reactions

The fundamental reactivity of ethyl 4-tert-butoxy-3-oxobutanoate is dominated by reactions targeting its key functional groups. These include oxidation and reduction of the keto group, and substitution reactions at the α-carbon and the ester moiety.

Oxidation Pathways and Mechanisms

The oxidation of β-keto esters like this compound can be directed to the α-carbon, leading to the formation of α-hydroxy-β-dicarbonyl compounds. These products are valuable synthons for various biologically active molecules. researchgate.net

Several methods exist for the α-hydroxylation of β-keto esters, employing different catalytic systems and oxidizing agents:

Catalytic Systems : Chiral Lewis acids or organocatalysts can be used to achieve enantioselective hydroxylation. researchgate.net

Oxygenating Agents : Common oxidants include alkyl hydroperoxides, oxaziridines, and dimethyldioxirane. researchgate.net

Photoredox Catalysis : Visible light-induced transition metal catalysis, particularly with copper complexes, allows for the use of air as a sustainable oxidant. researchgate.net

A novel approach involves the use of whole-cell biocatalysts. For instance, manganese-oxidizing bacteria like Pseudomonas putida MnB1 can effectively oxidize β-keto esters to their α-hydroxy derivatives with excellent yields. researchgate.net The mechanism involves the generation of highly reactive biogenic manganese oxides on the cell surface, which then act as the oxidizing agent. researchgate.net

The general mechanism for metal-catalyzed aerobic oxidation involves the formation of a metal-enolate intermediate, which then reacts with molecular oxygen. This process often requires a co-reductant to complete the catalytic cycle.

Reduction Reactions

The ketone moiety of this compound is susceptible to reduction, which can be performed stereoselectively to yield chiral hydroxy esters. These chiral building blocks are of significant interest in the pharmaceutical industry.

The asymmetric reduction of β-keto esters is a well-established strategy for producing enantiomerically pure β-hydroxy esters. While specific studies on this compound are not prevalent, extensive research on analogous substrates, such as ethyl 4-chloro-3-oxobutanoate, provides a clear blueprint for this transformation. nih.govnih.gov

Chemical methods often employ chiral reducing agents or catalysts. However, biocatalytic reductions frequently offer superior enantioselectivity and operate under milder conditions.

Microbial reductases are highly efficient catalysts for the stereoselective reduction of β-keto esters. Organisms like Sporobolomyces salmonicolor and baker's yeast, or engineered E. coli cells, are commonly used. nih.govodinity.com These systems contain NADPH-dependent aldehyde reductases that preferentially reduce the keto group to the corresponding (R)- or (S)-alcohol, depending on the enzyme's stereopreference. nih.govnih.gov

To overcome the high cost of the NADPH cofactor, a cofactor regeneration system is typically employed. This often involves a second enzyme, such as glucose dehydrogenase (GDH), and a sacrificial substrate like glucose. nih.gov

The reaction conditions are optimized to maximize yield and enantiomeric excess (ee). A key strategy is the use of a two-phase system (e.g., n-butyl acetate-water), which helps to overcome substrate instability and product inhibition, leading to high product concentrations. nih.gov For the analogous reduction of ethyl 4-chloro-3-oxobutanoate, this method has achieved molar yields of over 94% and high optical purity. nih.gov

Table 1: Bioreduction Systems for Analogous β-Keto Esters

| Catalyst System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| E. coli with aldehyde reductase and GDH | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 94.1% | 91.7% | nih.gov |

| Sporobolomyces salmonicolor reductase with GDH | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 95.4% | 86% | nih.gov |

Nucleophilic and Electrophilic Substitution Reactions at Various Centers

The structure of this compound allows for substitution reactions at two primary sites: the α-carbon and the ester carbonyl carbon.

α-Carbon Substitution (Nucleophilic) : The protons on the carbon situated between the two carbonyl groups (the α-carbon) are acidic and can be removed by a suitable base (e.g., an alkoxide) to form a stabilized enolate. aklectures.com This enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form α-alkylated β-keto esters. aklectures.com The use of bulky bases like potassium tert-butoxide can influence the regioselectivity of deprotonation in more complex substrates. masterorganicchemistry.com Asymmetric α-alkylation can be achieved using phase-transfer catalysis with chiral catalysts, yielding products with high enantiopurity. rsc.org

Ester Carbonyl Substitution (Nucleophilic Acyl Substitution) : The ester group can undergo transesterification, where the ethyl group is replaced by a different alkyl or aryl group from an alcohol. nih.govscispace.comrsc.org This reaction is often catalyzed by acids or bases and is believed to proceed through a chelated enol intermediate. nih.govscispace.com This selectivity allows for the modification of the ester group even in the presence of other ester functionalities within the same molecule. scispace.com

Advanced Synthetic Transformations via the Beta-Keto Ester Moiety

The β-keto ester moiety is a launchpad for more complex molecular architectures. Beyond fundamental reactions, it can participate in a variety of advanced synthetic transformations.

A significant area of development is the palladium-catalyzed chemistry of β-keto esters. nih.gov By converting the β-keto ester into an allylic ester derivative, a range of transformations can be initiated via the formation of a π-allylpalladium enolate intermediate after decarboxylation. These transformations include:

Reductive Elimination : Leads to the formation of α-allyl ketones. nih.gov

β-Hydride Elimination : Produces α,β-unsaturated ketones. nih.gov

Hydrogenolysis : Removes the ester group to yield the corresponding ketone. nih.gov

Aldol (B89426) Condensation and Michael Addition : The palladium enolate can act as a nucleophile in these carbon-carbon bond-forming reactions under neutral conditions. nih.gov

Another fundamental transformation is the hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid. aklectures.com β-Keto acids are generally unstable and readily lose carbon dioxide upon gentle heating to produce a ketone. aklectures.com This sequence provides a powerful method for synthesizing complex ketones from alkylated β-keto esters. aklectures.com Fluoride-promoted decarboxylation offers a particularly mild method for this transformation. researchgate.net

Furthermore, the β-keto ester functionality can be used to construct heterocyclic systems. For example, a related trifluoromethyl-substituted β-keto ester has been shown to react with arylidenemalononitriles to produce dihydropyran and piperidine (B6355638) derivatives. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (R)-Ethyl 4-tert-butoxy-3-hydroxybutanoate |

| Alkyl hydroperoxides |

| Allyl β-keto carboxylates |

| Arylidenemalononitriles |

| Carbon dioxide |

| Dimethyldioxirane |

| Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate |

| Ethyl 4-chloro-3-oxobutanoate |

| (R)-Ethyl 4-chloro-3-hydroxybutanoate |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate |

| Ethyl acetoacetate (B1235776) |

| Glucose |

| Ketone |

| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate |

| Nitrosobenzene |

| Oxaziridines |

| Potassium tert-butoxide |

| α,β-unsaturated ketones |

| α-allyl ketones |

Enolate-Mediated Alkylation and Functionalization Strategies

The presence of α-hydrogens located on the carbon between the ketone and ester carbonyl groups (C2) makes this compound a prime candidate for enolate formation. These protons exhibit enhanced acidity (pKa ≈ 11 in related systems) due to the electron-withdrawing nature of the two flanking carbonyl groups, which stabilize the resulting conjugate base via resonance.

Treatment with a suitable base readily generates the nucleophilic enolate. The choice of base is crucial; for complete and irreversible enolate formation, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed, typically at low temperatures (-78 °C) to prevent side reactions. nih.gov Alternatively, weaker bases such as sodium ethoxide (NaOEt) can be used, establishing an equilibrium that still provides a sufficient concentration of the enolate for subsequent reactions. acs.org

Once formed, the enolate acts as a potent nucleophile, capable of undergoing alkylation through an SN2 reaction with various electrophiles, most commonly alkyl halides. This reaction forms a new carbon-carbon bond at the α-position, introducing diverse functional groups. The efficiency of the alkylation is subject to the typical constraints of SN2 reactions; primary and methyl halides are excellent substrates, while secondary halides react more slowly and tertiary halides are unsuitable due to competing elimination reactions. wikipedia.org

The general mechanism involves:

Enolate Formation: Deprotonation at the α-carbon (C2) by a base.

Nucleophilic Attack: The enolate attacks the electrophilic carbon of an alkyl halide.

Displacement: The halide is displaced, yielding the α-substituted β-keto ester.

Table 1: Examples of Enolate Alkylation Reactions

| Alkylating Agent (R-X) | Base | Product (α-Substituted this compound) |

| Methyl Iodide (CH₃I) | NaOEt | Ethyl 2-methyl-4-tert-butoxy-3-oxobutanoate |

| Benzyl (B1604629) Bromide (BnBr) | LDA | Ethyl 2-benzyl-4-tert-butoxy-3-oxobutanoate |

| Allyl Bromide (CH₂=CHCH₂Br) | NaOEt | Ethyl 2-allyl-4-tert-butoxy-3-oxobutanoate |

| 1,4-Dibromobutane | 2 eq. LDA | Ethyl 1-(tert-butoxymethylcarbonyl)-cyclopentanoate |

Condensation Reactions (Aldol, Claisen) for Carbon-Carbon Bond Formation

The enolate of this compound is a key intermediate in classic carbon-carbon bond-forming condensation reactions.

Claisen Condensation: This reaction involves the nucleophilic acyl substitution of an ester by an enolate. libretexts.org this compound, possessing α-hydrogens, can serve as the nucleophilic component. In a self-condensation reaction, two molecules would react to form a more complex diketo-ester, although this is often less controlled.

More synthetically useful are crossed (or mixed) Claisen condensations , where the enolate of this compound reacts with a different ester. organic-chemistry.orgyoutube.com To minimize the formation of a mixture of products, the electrophilic ester partner is ideally one that cannot form an enolate itself (i.e., it lacks α-hydrogens), such as ethyl formate (B1220265) or ethyl benzoate. youtube.com The reaction is typically promoted by a base like sodium ethoxide. The general mechanism involves enolate formation, nucleophilic attack on the second ester's carbonyl group, and subsequent elimination of an alkoxide leaving group. youtube.comorganic-chemistry.org

Aldol-type Reactions: In a reaction analogous to the aldol addition, the enolate of this compound can also attack the carbonyl group of aldehydes or ketones. organic-chemistry.org This reaction leads to the formation of a β-hydroxy-β'-keto ester derivative. Unlike the Claisen condensation, this is an addition reaction, and the aldehyde or ketone is not required to have a leaving group.

Table 2: Examples of Condensation Reactions

| Electrophile | Reaction Type | Base | Product |

| Ethyl Benzoate | Crossed Claisen | NaOEt | Ethyl 2-(tert-butoxymethylcarbonyl)-2-phenylacetate |

| Acetone (B3395972) | Aldol Addition | LDA | Ethyl 4-tert-butoxy-2-(2-hydroxypropan-2-yl)-3-oxobutanoate |

| Formaldehyde | Aldol Addition | NaOEt | Ethyl 4-tert-butoxy-2-(hydroxymethyl)-3-oxobutanoate |

| This compound | Self-Claisen | NaOEt | 2,4-bis(tert-butoxymethyl)-3,5-dioxoheptanedioate |

Michael Addition Reactions with Diverse Nucleophiles

The enolate derived from this compound can act as a soft nucleophile in Michael (or conjugate) additions. This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. organic-chemistry.org The formation of a resonance-stabilized enolate from a 1,3-dicarbonyl compound like this compound makes it an excellent Michael donor. wikipedia.org

The reaction is typically catalyzed by a base (e.g., sodium ethoxide) that generates the enolate, which then attacks the β-carbon of the activated alkene. wikipedia.org This process is highly valuable for the formation of 1,5-dicarbonyl compounds and more complex acyclic and cyclic systems. acs.org A wide array of Michael acceptors can be employed, including α,β-unsaturated ketones, aldehydes, esters, and nitriles. organic-chemistry.orgwikipedia.org

The mechanism proceeds in three main steps:

Formation of the nucleophilic enolate from this compound.

Conjugate addition of the enolate to the β-carbon of the Michael acceptor.

Protonation of the resulting enolate intermediate to yield the final 1,5-dicarbonyl product. organic-chemistry.org

Table 3: Michael Addition with this compound as Donor

| Michael Acceptor | Base | Product |

| Methyl Vinyl Ketone | NaOEt | Ethyl 2-(3-oxobutyl)-4-tert-butoxy-3-oxobutanoate |

| Acrylonitrile | NaOEt | Ethyl 2-(2-cyanoethyl)-4-tert-butoxy-3-oxobutanoate |

| Ethyl Acrylate | LDA | Diethyl 2-(tert-butoxymethylcarbonyl)pentanedioate |

| Chalcone | NaOH | Ethyl 4-tert-butoxy-2-(1,3-diphenyl-3-oxopropyl)-3-oxobutanoate |

Transesterification Processes and Selectivity Studies

Transesterification is a fundamental process for converting one ester into another by reaction with an alcohol in the presence of a catalyst. For β-keto esters like this compound, this transformation can be achieved with notable selectivity. nih.gov

The ethyl ester functionality can be exchanged for other alkyl groups (e.g., methyl, benzyl, propargyl) by heating with the corresponding alcohol. This process is often catalyzed by acids (e.g., boric acid) or bases. nih.gov A key aspect of selectivity arises from the structure of the substrate. The β-keto group can participate in the reaction, often via an enol intermediate that chelates to a catalyst, making the ester carbonyl more susceptible to nucleophilic attack compared to simple, isolated esters. nih.gov

Crucially, the tert-butyl ether linkage at the C4 position is stable under typical transesterification conditions. Ethers are generally unreactive towards the alcohols and catalysts used in these reactions, ensuring that the tert-butoxy (B1229062) group remains intact. This selectivity allows for the modification of the ester group without disturbing other functionalities within the molecule. Catalyst-free methods, sometimes involving distillation to remove the displaced ethanol, have also been developed for these transformations. nih.gov

Table 4: Transesterification of this compound

| Alcohol | Catalyst | Product |

| Methanol | Boric Acid | Mthis compound |

| Benzyl Alcohol | Ti(OⁱPr)₄ | Benzyl 4-tert-butoxy-3-oxobutanoate |

| Propargyl Alcohol | None (Distillation) | Propargyl 4-tert-butoxy-3-oxobutanoate |

| Isopropanol | 2,6-Lutidine | Isopropyl 4-tert-butoxy-3-oxobutanoate |

Zinc Carbenoid-Mediated Chain Extension and Regioselectivity

A sophisticated method for the one-carbon chain extension of β-keto esters involves the use of zinc carbenoids, such as those generated from diethylzinc (B1219324) and diiodomethane (B129776) (Simmons-Smith reagent). nih.gov This transformation converts β-keto esters into γ-keto esters. wikipedia.orgyoutube.com

The proposed mechanism for this reaction is distinct from simple alkylation. It is believed to proceed through the following steps: youtube.com

Formation of the zinc enolate of the β-keto ester.

Reaction of the enolate with the zinc carbenoid to form a donor-acceptor cyclopropane (B1198618) intermediate.

Fragmentation of the cyclopropane ring, which leads to the insertion of a -CH₂- group and formation of an organometallic intermediate.

Protonation during aqueous workup to yield the final γ-keto ester product.

This method demonstrates excellent regioselectivity. The reaction occurs at the C2-C3 bond of the β-keto ester framework, effectively inserting a methylene (B1212753) unit between the original α-carbon and the keto-carbonyl group. Using substituted diiodoalkanes (e.g., 1,1-diiodoethane) allows for the introduction of substituted methylene groups. youtube.com The reaction provides a powerful tool for homologation, turning a β-keto ester into a γ-keto ester, which is a valuable motif in many natural products and pharmaceuticals.

Table 5: Zinc Carbenoid-Mediated Chain Extension

| Carbenoid Source | Reagents | Product |

| Diiodomethane (CH₂I₂) | Et₂Zn | Ethyl 5-tert-butoxy-4-oxopentanoate |

| 1,1-Diiodoethane (CH₃CHI₂) | Et₂Zn | Ethyl 3-methyl-5-tert-butoxy-4-oxopentanoate |

| Diiodotoluene (PhCH₂I₂) | Et₂Zn | Ethyl 3-phenyl-5-tert-butoxy-4-oxopentanoate |

Application as a Protecting Group in Complex Organic Synthesis

Beyond its direct reactivity, the structure of this compound allows it to serve as a synthetic equivalent of ethyl 4-hydroxy-3-oxobutanoate. The tert-butyl group functions as a robust protecting group for the γ-hydroxyl functionality.

The tert-butyl ether is stable to a wide range of reaction conditions, including strongly basic, nucleophilic, and reductive environments, allowing for extensive modifications at other parts of the molecule. For example, the α-position can be alkylated, or the ester can be transformed without affecting the tert-butyl ether.

Once the desired chemical transformations are complete, the tert-butyl group can be selectively removed under acidic conditions to unmask the hydroxyl group. Reagents commonly used for this deprotection include strong acids like trifluoroacetic acid (TFA) or aqueous phosphoric acid. This strategy is valuable in multi-step syntheses where a free β-keto-γ-hydroxy ester is needed at a later stage, as this moiety might not be compatible with earlier reaction steps.

Table 6: Deprotection of the tert-Butyl Ether

| Reagent | Solvent | Conditions | Product |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Ethyl 4-hydroxy-3-oxobutanoate |

| Aqueous Phosphoric Acid (H₃PO₄) | Water | Mild Heating | Ethyl 4-hydroxy-3-oxobutanoate |

| Formic Acid | - | Room Temperature | Ethyl 4-hydroxy-3-oxobutanoate |

Applications in Advanced Organic Synthesis

Enantioselective Synthesis of Chiral Intermediates

The generation of stereochemically defined molecules is critical in the pharmaceutical industry, where a single enantiomer of a drug is often responsible for its therapeutic effect. Ethyl 4-tert-butoxy-3-oxobutanoate is a key precursor in methodologies aimed at producing such chiral molecules.

The synthesis of chiral β-amino acids is a cornerstone of modern pharmaceutical development. These structures form the backbone of numerous drugs, including the potent dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, used for the treatment of type 2 diabetes. The core of Sitagliptin contains a chiral β-amino acid fragment.

β-keto esters like this compound are classical starting materials for producing these crucial building blocks. The synthetic strategy typically involves the introduction of a nitrogen-containing group at the C3 ketone, followed by an asymmetric reduction to establish the required stereocenter. The tert-butoxy (B1229062) group at the C4 position provides steric bulk and can influence the stereochemical outcome of these reactions, while the ethyl ester provides a handle for further molecular modifications.

Enantiomerically Pure Compounds (EPCs) are single-enantiomer molecules that serve as versatile building blocks for a wide array of complex chemical structures. The ketone functionality within this compound is a prime target for asymmetric reduction. Through the use of chiral catalysts or enzymes, this ketone can be converted into a hydroxyl group with a high degree of stereocontrol, yielding chiral β-hydroxy esters.

These resulting chiral synthons are highly valuable in their own right and can be carried forward through multi-step syntheses to generate a diverse range of complex target molecules where stereochemistry is crucial for final biological function.

Building Block in the Synthesis of Complex Molecules

The compound is classified as a key building block in synthetic chemistry, valued for its ability to participate in reactions that construct the core skeletons of larger, more complex molecules. sigmaaldrich.com

This compound is utilized in the synthesis of bioactive small molecules and serves as an intermediate in the development of new pharmaceutical leads. sigmaaldrich.com Its utility is highlighted by its inclusion in patents for methods aimed at designing ligands that can covalently bind to target proteins, a key strategy in modern drug discovery. google.com The compound's structure provides a robust scaffold that can be elaborated into more complex structures designed to interact with biological targets.

Table 1: Selected Applications in Bioactive Molecule Synthesis

| Application Area | Role of this compound |

|---|---|

| Ligand Design | Serves as a starting material for creating complex ligands. google.com |

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in medicinal chemistry. The 1,3-dicarbonyl motif in this compound is perfectly suited for constructing five- and six-membered ring systems.

A documented example is its reaction to form isoxazoles. In a multi-step, one-pot reaction, this compound reacts with reagents like nitroethane in the presence of an amine base to construct the isoxazole (B147169) ring system. thieme-connect.de This transformation showcases the compound's utility in creating complex heterocyclic structures from relatively simple, acyclic precursors. thieme-connect.de

Table 2: Example of Heterocycle Synthesis

| Reactant | Reagents | Resulting Heterocycle |

|---|

Generation of Bioactive Natural Product Scaffolds, e.g., Gamma-Alkylidenetetronic Acids

This compound is a key precursor in the synthesis of γ-alkylidenetetronic acids, which are core structures in a variety of pharmacologically important natural products like pulvinic acids. znaturforsch.com A novel synthetic route involves the transformation of this compound into 4-tert-butoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene. This diene undergoes a Me3SiOTf-catalyzed [3+2] cyclization with oxalyl chloride to produce γ-alkylidenebutenolides. znaturforsch.comresearchgate.net

The significance of the tert-butoxy group is highlighted in a multi-step synthesis where it serves as a protecting group. Following the formation of the butenolide ring, the α-hydroxy group can be protected, for instance, by benzylation. Subsequently, the tert-butyl ether is selectively cleaved using trifluoroacetic acid (TFA) to yield the desired γ-alkylidenetetronic acid. znaturforsch.com This method provides a reliable pathway to these important building blocks for further chemical transformations. znaturforsch.com

The reaction to form this compound itself proceeds via a nucleophilic substitution. Sodium hydride deprotonates tert-butyl alcohol, and the resulting tert-butoxide ion attacks ethyl 4-chloroacetoacetate. znaturforsch.com This initial step is crucial for introducing the tert-butoxy moiety that is central to the subsequent formation of the tetronic acid scaffold.

Design and Synthesis of Novel Oxobutanoate Derivatives

The versatile structure of this compound allows for the design and synthesis of a wide array of novel derivatives with potential applications in various fields of chemistry.

Exploration of Structure-Reactivity and Structure-Function Relationships

The reactivity of this compound is characterized by its nature as a β-keto ester. This functional group arrangement allows it to act as a nucleophile in substitution reactions and undergo both oxidation and reduction to form a variety of products. The interplay between its structural components—the ethyl ester, the ketone, and the tert-butoxy group—governs its chemical behavior and utility as an intermediate in the synthesis of biologically active molecules.

Structure-activity relationship studies on related compound classes, such as benzimidazole (B57391) opioids, have demonstrated how specific substitutions can dramatically influence biological activity. For instance, in nitazene (B13437292) opioids, the nature of the substituent at position 4 of the benzyl (B1604629) group follows a distinct order of potency. wikipedia.org While not directly studying this compound, these principles of how subtle molecular changes impact function are broadly applicable in the design of novel bioactive compounds derived from it.

Investigation of Substituent Effects on Molecular Reactivity and Synthetic Utility

The substituents on the oxobutanoate framework significantly influence the molecule's properties and reactivity. A comparative analysis of various ethyl 3-oxobutanoate derivatives illustrates these effects. The presence of the tert-butoxy group in this compound imparts specific steric and electronic properties that differentiate it from other analogs.

For example, replacing the tert-butoxy group with other substituents like a phenyl or benzyloxy group alters the molecular weight and steric bulk, which in turn affects reaction kinetics and product distributions. The introduction of a nitrogen-containing group, such as a tert-butoxycarbonylamino group, expands the synthetic utility towards the synthesis of amino acid derivatives.

The reactivity of related compounds, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, in reactions with arylidenemalononitriles demonstrates how modifications to the butanoate chain can lead to the formation of complex heterocyclic systems like dihydropyrans and piperidines. researchgate.net These studies underscore the principle that the choice of substituents is a critical factor in directing the outcome of a chemical reaction and tailoring the properties of the resulting molecules. The tert-butoxy group in this compound, with its specific steric and electronic character, plays a crucial role in its synthetic applications.

Interactive Table of Ethyl 3-Oxobutanoate Derivatives and Their Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituent (4-Position) | Notable Properties/Applications |

| This compound | C10H18O4 | 202.25 | tert-Butoxy | Intermediate for bioactive scaffolds znaturforsch.comchemspider.comnih.gov |

| Ethyl 3-oxo-4-phenylbutanoate | C12H14O3 | 206.24 | Phenyl | Intermediate in organic synthesis |

| Ethyl 4-(benzyloxy)-3-oxobutanoate | C13H16O4 | 236.26 | Benzyloxy | Synthesis of cyclobutane (B1203170) derivatives |

| Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate | C12H24O4Si | 260.37 | tert-Butyldimethylsilyloxy | Specialty chemical synthesis |

| Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate | C11H19NO5 | 245.27 | tert-Butoxycarbonylamino | Peptide/protected amine synthesis |

Research in Biomedical and Pharmacological Sciences

Investigation of Biological Interactions and Mechanisms

Comprehensive searches of scientific literature were conducted to elucidate the biological interactions and mechanisms of ethyl 4-tert-butoxy-3-oxobutanoate. The focus was on its potential as an enzyme inhibitor and its ability to modulate cellular pathways.

Enzyme Inhibition Potentials and Specific Metabolic Pathways

Modulation of Cell Signaling Pathways, including Apoptosis and Proliferation

There is currently a lack of specific published research detailing the modulation of cell signaling pathways, including apoptosis and proliferation, by this compound. While the broader class of β-keto esters is of interest in medicinal chemistry for their potential biological activities, dedicated studies on this particular compound's effects on cellular signaling are not available in the reviewed scientific literature.

Contributions to Cancer Research

The potential application of novel chemical entities in oncology is a significant area of research. The investigation into this compound's role in cancer research has been explored through its potential as a building block in the synthesis of anti-cancer agents.

Total Synthesis of Specific Tumor Cell Heparanase Inhibitors, e.g., (+)-Trachyspic Acid

The total synthesis of (+)-Trachyspic acid, a known inhibitor of tumor cell heparanase, has been accomplished and is a significant achievement in medicinal chemistry. However, a review of the published synthetic routes for (+)-Trachyspic acid does not indicate the use of this compound as a starting material or key intermediate. nih.govnih.gov The syntheses reported in the literature utilize other precursors and strategies to construct the complex molecular architecture of (+)-Trachyspic acid. nih.govnih.gov

Enzymology and Biocatalytic System Research

The use of biocatalysts for chemical transformations is a cornerstone of green chemistry. The potential of this compound as a substrate in enzymatic reactions has been considered.

Studies on Microbial Aldehyde Reductase Activity

Extensive research has been conducted on the microbial reduction of related β-keto esters, such as ethyl 4-chloro-3-oxobutanoate, using various microbial aldehyde reductases to produce chiral alcohols, which are valuable pharmaceutical intermediates. These studies provide insights into the substrate specificity of these enzymes. However, specific studies detailing the use of this compound as a substrate for microbial aldehyde reductases are not found in the current body of scientific literature. The steric bulk of the tert-butoxy (B1229062) group may influence its recognition and conversion by these enzymes, but this remains a subject for future investigation.

Pharmaceutical Drug Development Applications

The unique chemical structure of this compound, featuring a reactive β-keto ester functionality and a bulky tert-butoxy protecting group, makes it a valuable molecular scaffold in the synthesis of complex, biologically active molecules. Its structure provides a foundation that can be elaborated upon to build chiral centers and introduce further functional groups, essential for the development of novel pharmaceutical agents.

A prominent example of its application is in the total synthesis of (+)-trachyspic acid and its derivatives. Trachyspic acid is a natural product isolated from the fungus Talaromyces trachyspermus and is a known inhibitor of heparanase, an enzyme implicated in tumor metastasis and inflammation. nih.gov The synthesis of trachyspic acid and its analogs relies on key intermediates derived from starting materials like this compound, demonstrating its role as a foundational building block for complex drug targets. The synthetic pathway to these potential therapeutics showcases the utility of this scaffold in constructing intricate molecular architectures. For instance, the synthesis of (+)-Trachyspic Acid 19-n-Butyl Ester involves multiple steps where the core structure is progressively built upon. nih.gov

Table 1: Role of this compound Analogs in Synthesis This table illustrates the use of related scaffolds in the synthesis of complex molecules.

| Starting Scaffold/Intermediate | Key Synthetic Step | Target Bioactive Molecule | Reference |

|---|---|---|---|

| Lactone-derived silylketene acetal (B89532) & di-n-butylacetylene dicarboxylate | Formal [2 + 2]-cycloaddition and subsequent rearrangement | (+)-Trachyspic Acid 19-n-Butyl Ester | nih.gov |

| Aldehyde with citric acid moiety & long-chain triflate | Cr(II)/Ni(II)-mediated reaction | (+/-)-Trachyspic Acid | nih.gov |

Following the synthesis of complex molecules from scaffolds like this compound, Structure-Activity Relationship (SAR) studies are crucial for optimizing their therapeutic potential. SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its biological activity. This process helps identify the key chemical features responsible for the desired pharmacological effect.

For derivatives of this scaffold, such as trachyspic acid, SAR studies have provided insight into the requirements for heparanase inhibition. Research on synthetic stereoisomers of trachyspic acid has shown that the specific three-dimensional arrangement of the atoms is important for its inhibitory activity. Different stereoisomers exhibit varying potencies, indicating that the enzyme's active site has a specific topographical preference for binding. nih.gov The investigation into these functionalized derivatives, made possible by starting scaffolds, is fundamental to optimizing potency and selectivity for the target enzyme. nih.gov

Table 2: Heparanase Inhibitory Activity of Trachyspic Acid and Its Stereoisomers This table presents the 50% inhibitory concentration (IC₅₀) values, demonstrating the structure-activity relationship among different stereoisomers.

| Compound | Biological Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Trachyspic Acid (Natural) | Heparanase | 36 | nih.gov |

| Synthetic Stereoisomer 1 | Heparanase | 24.5 | nih.gov |

| Synthetic Stereoisomer 2 | Heparanase | 33.5 | nih.gov |

| Trachyspic Acid 19-Butyl Ester | PBD-dependent binding | 102 | nih.gov |

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms

Understanding the precise sequence of bond-forming and bond-breaking events, along with the energetic landscape of a reaction, is fundamental to controlling chemical transformations. For ethyl 4-tert-butoxy-3-oxobutanoate, this involves a combination of kinetic and thermodynamic studies, as well as the trapping and characterization of transient species.

Kinetic and thermodynamic data for reactions involving this compound are crucial for understanding reaction rates and equilibria. While specific studies on this exact molecule are not abundant in publicly accessible literature, the principles can be understood from studies of similar β-keto esters.

The formation of β-keto esters often proceeds via a Claisen condensation, a reversible reaction where the equilibrium is driven by the deprotonation of the acidic α-hydrogen of the product. openstax.orglibretexts.org The kinetics of such condensations are typically slow and often require a catalyst, which can be an acid, a Lewis acid, or a base. rsc.org The reaction rate is dependent on the concentration of the reactants and the catalyst, as well as the temperature.

For instance, the transesterification of β-keto esters, a common transformation, has been shown to be selective, with the β-keto ester group reacting in preference to other ester functionalities within the same molecule. rsc.org This selectivity is often attributed to the formation of an enol or enolate intermediate, which is stabilized by chelation between the two carbonyl groups. Kinetic studies of such reactions can reveal the rate-determining step, which is often the nucleophilic attack of the alcohol on the carbonyl carbon of the ester.

A study on a series of β-keto ester analogues synthesized for antibacterial activity provides insight into the general reactivity. mdpi.comnih.gov While not specific to this compound, the study highlights how substituents on the β-keto ester scaffold can influence reactivity, which can be extrapolated to understand the role of the tert-butoxy (B1229062) group. mdpi.comnih.gov

The synthesis of this compound and its subsequent reactions proceed through various transient species. The identification and characterization of these intermediates are paramount for a complete mechanistic understanding. Spectroscopic techniques are invaluable in this pursuit.

In the synthesis of β-keto esters via Claisen condensation, the key intermediate is the enolate ion formed by the deprotonation of the α-carbon of an ester. geeksforgeeks.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule to form a tetrahedral intermediate. geeksforgeeks.org This intermediate subsequently eliminates an alkoxide to yield the β-keto ester. While these intermediates are often too reactive to be isolated, their presence can be inferred from the reaction products and supported by computational studies.

In reactions of β-keto esters, such as alkylation, the enolate of the β-keto ester is a crucial intermediate. aklectures.com This enolate can be generated by treatment with a suitable base and can then react with an electrophile. The structure and reactivity of this enolate determine the outcome of the reaction.

Spectroscopic methods play a vital role in characterizing both stable molecules and, where possible, reaction intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for the structural elucidation of this compound and its derivatives. In a study of ethyl acetoacetate (B1235776), a close analogue, NMR was used to analyze the keto-enol tautomerism, with distinct signals observed for the protons of both forms at room temperature, indicating a slow interconversion rate. libretexts.org For this compound, the tert-butyl group would give a characteristic singlet in the ¹H NMR spectrum.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present, particularly the carbonyl groups of the ketone and the ester.

While direct spectroscopic data for the reaction intermediates of this compound are scarce in the literature, studies on similar systems, such as the formation of γ-keto esters from β-keto esters, have utilized NMR to analyze reactive intermediates. orgsyn.org

Computational Chemistry and Molecular Modeling

Computational methods have become indispensable tools for investigating chemical systems, providing insights that are often difficult or impossible to obtain through experimental means alone. For this compound, these methods can be used to predict its structure, reactivity, and interactions with other molecules.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful for understanding the electronic structure and predicting the reactivity of molecules. For a series of β-keto ester analogues, DFT calculations were employed to analyze their reactivity. mdpi.comnih.gov The study showed that the local reactivity could be predicted, with some compounds being more susceptible to nucleophilic attack at the keto carbonyl and others at the ester carbonyl. mdpi.com

For this compound, DFT calculations could be used to:

Determine the optimized geometry: This would provide information on bond lengths, bond angles, and dihedral angles.

Calculate the distribution of electron density: This can be visualized through molecular electrostatic potential (MEP) maps, which indicate the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Predict reactivity indices: Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's ability to donate or accept electrons.

Model reaction pathways and transition states: This allows for the calculation of activation energies, providing a theoretical basis for the observed reaction kinetics.

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing detailed information on conformational changes and intermolecular interactions.

The flexible nature of this compound means it can adopt multiple conformations. The relative energies of these conformers can be influenced by steric interactions between the substituents. lumenlearning.com The bulky tert-butyl group, in particular, will have a significant impact on the preferred conformation. MD simulations can be used to explore the conformational landscape of the molecule in different solvent environments, identifying the most stable conformers and the energy barriers between them.

MD simulations are also crucial for understanding how the molecule interacts with other molecules, such as solvents or biological macromolecules. In a study of β-keto ester analogues, MD simulations were used to assess the stability of the interaction between the compounds and the active sites of quorum-sensing proteins. mdpi.comresearchgate.net The simulations revealed the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilized the protein-ligand complexes. researchgate.net

In silico screening and molecular docking are powerful computational techniques used in drug discovery to identify potential drug candidates and to predict their binding modes with biological targets. While there are no specific reports of this compound being used in such studies, the general class of β-keto esters has been investigated.

Molecular docking involves placing a small molecule (ligand) into the binding site of a target protein and predicting the preferred binding orientation and affinity. This can be used to screen large libraries of compounds to identify those that are most likely to be active. For example, β-keto esters have been docked into the active sites of enzymes like aldo-keto reductases to explain their enantioselectivity. nih.gov

In a study on the design of β-keto esters with antibacterial activity, molecular docking was used to predict the binding of the compounds to the LasR and LuxS quorum-sensing proteins. mdpi.comnih.gov The docking scores provided an estimate of the binding affinity, and the predicted binding modes revealed the key interactions responsible for binding. mdpi.com These in silico results can then guide the synthesis and experimental testing of the most promising compounds.

The following table summarizes the types of computational studies that can be applied to this compound and the insights they can provide.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Electronic structure calculation | Optimized geometry, electron density distribution, reactivity indices, reaction pathways, activation energies. |

| Molecular Dynamics (MD) Simulations | Conformational analysis and intermolecular interactions | Identification of stable conformers, energy barriers, solvent effects, protein-ligand interactions. |

| Molecular Docking | Prediction of binding to biological targets | Binding affinity, preferred binding orientation, key interactions for binding. |

| In Silico Screening | Virtual screening of compound libraries | Identification of potential lead compounds for drug discovery. |

Future Research Directions and Challenges

Development of More Sustainable and Green Chemistry Approaches in Synthesis

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of ethyl 4-tert-butoxy-3-oxobutanoate and related β-keto esters is no exception. Current research is focused on developing more environmentally benign and sustainable methods to replace traditional synthetic routes, which often involve harsh conditions and hazardous reagents.

One promising direction is the use of electrochemical methods. Recent studies have demonstrated the sustainable synthesis of β-keto spirolactones using simple electrons as oxidants in green solvents like acetone (B3395972) and water, thereby avoiding stoichiometric metallic oxidants. rsc.org This approach is not only environmentally friendly but also scalable through continuous flow electrochemical processes. rsc.org Another avenue is the exploration of biocatalysis. The use of enzymes, such as lipases, offers a mild and selective alternative for the synthesis of complex molecules. mdpi.com For instance, porcine pancreatic lipase (B570770) (PPL) has been successfully used as a biocatalyst for the cyclization of β-ketothioamides with β-nitrostyrenes to produce tetrasubstituted dihydrothiophenes in high yields. mdpi.com

Furthermore, the development of solvent-free reaction conditions, potentially facilitated by ultrasound, presents a practical and eco-friendly alternative to traditional methods that rely on refluxing in aromatic solvents. organic-chemistry.org These green approaches not only reduce the environmental impact but also often lead to improved yields and selectivity.

Expanding the Scope of Derivatization and Functionalization Strategies

The versatility of this compound lies in its potential for derivatization and functionalization, opening up a wide array of applications. The presence of both a β-keto and an ester group allows for a variety of chemical transformations.

Tert-butyl acetoacetate (B1235776), a related compound, serves as an excellent acetoacetylating agent for alcohols and amines, leading to the formation of acetoacetate esters and amides, respectively. chemicalbook.com This reactivity can be harnessed to modify polymers and other materials. chemicalbook.com The reaction proceeds through an enolate intermediate, which undergoes nucleophilic attack.

Future research will likely focus on developing novel derivatization strategies to access a broader range of functionalized molecules. For example, the synthesis of β-enamino esters can be achieved efficiently by reacting β-keto esters with various amines under ultrasound irradiation with a catalytic amount of acetic acid. organic-chemistry.org This method is solvent-free and offers high yields in a short reaction time. organic-chemistry.org Additionally, the development of new catalytic systems will be crucial for achieving more complex and selective functionalizations.

Advances in Stereochemical Control and Asymmetric Catalysis for High Enantiomeric Excess

Achieving high enantiomeric excess in the synthesis of chiral molecules is a significant challenge in modern organic chemistry. For derivatives of this compound, which often serve as precursors to biologically active compounds, stereochemical control is paramount.

Recent advancements in asymmetric catalysis offer promising solutions. Organocatalysis, using chiral catalysts such as cinchona derivatives, has been successfully employed for the asymmetric α-alkylation of cyclic β-keto esters and β-keto amides with excellent enantiopurities (up to 98% ee). rsc.org These methods are advantageous as they avoid the use of transition metals and allow for catalyst recycling. rsc.org

Another powerful approach is the use of enzyme-catalyzed reactions. Dehydrogenases from various microorganisms have been utilized for the asymmetric reduction of β-keto esters to produce enantiopure secondary alcohols with high enantiomeric excesses. nih.gov For instance, (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum has been shown to be highly effective for this purpose. nih.gov

The development of novel chiral catalysts, including metal complexes and organocatalysts, will continue to be a major focus of research. For example, chiral tin alkoxides have been used for the catalytic enantioselective α-cyanation of β-keto esters. thieme-connect.com Furthermore, understanding the reaction mechanisms through computational studies can aid in the design of more efficient and selective catalysts. nih.govacs.org

Exploration of Novel Biomedical Applications Beyond Current Scope

While derivatives of β-keto esters are already utilized in the pharmaceutical industry, there is a vast, unexplored potential for novel biomedical applications. The unique structural features of these compounds make them attractive scaffolds for the design of new therapeutic agents.

One area of interest is the development of new antibacterial agents. By designing β-keto esters that can interfere with bacterial communication systems, known as quorum sensing, it may be possible to develop new strategies to combat antibiotic resistance. mdpi.com Computational analysis and molecular docking studies can be used to predict the interaction of these compounds with bacterial proteins. mdpi.com

Furthermore, the spirolactone moiety, which can be synthesized from β-keto esters, is present in a large number of biologically active compounds and pharmaceuticals. rsc.org Future research could focus on synthesizing and screening libraries of novel β-keto ester derivatives for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. For instance, some pyrazolone (B3327878) derivatives, synthesized from β-keto esters, have shown promising cytotoxicity against various cancer cell lines. nih.gov The unique structure of benzimidazole (B57391) opioids, another class of compounds, highlights the diverse pharmacological potential of molecules derived from similar core structures. wikipedia.org

Integration with Advanced Analytical Techniques for Real-time Reaction Monitoring and Product Characterization

To optimize and control the synthesis and derivatization of this compound, the integration of advanced analytical techniques for real-time monitoring is crucial. These techniques can provide valuable insights into reaction kinetics, intermediate formation, and product purity, leading to improved process efficiency and control.

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, can be used for real-time analysis of reaction mixtures. researchgate.net For example, NMR spectroscopy has been used to confirm that synthesized β-keto ester analogues exist predominantly in their keto form. mdpi.com

The development of neural network models to predict reactor behavior based on real-time data is another promising area. nih.gov Such models can provide insights into enzyme reactivity and help in optimizing reaction conditions. nih.gov Additionally, advanced chromatographic techniques, coupled with mass spectrometry, are essential for the detailed characterization of complex reaction products and for ensuring the enantiomeric purity of chiral compounds.

By embracing these future research directions and tackling the associated challenges, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for innovations in sustainable chemistry, materials science, and medicine.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-tert-butoxy-3-oxobutanoate, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves introducing the tert-butoxy group into a β-keto ester precursor. For example, tert-butoxy groups can be introduced via nucleophilic substitution or esterification under acidic or basic conditions. A common approach is reacting ethyl 3-oxobutanoate with tert-butanol using a catalyst like AlCl₃ (for Friedel-Crafts-type reactions) or enzymatic methods for enantioselective modifications . Optimizing yield requires anhydrous conditions, controlled temperatures (e.g., reflux in benzene or diphasic systems), and inert atmospheres to prevent hydrolysis of the tert-butoxy group. Purification via column chromatography (silica gel, hexane/ethyl acetate) or distillation is critical for high purity .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : ¹H NMR can confirm the tert-butoxy group (δ ~1.2 ppm for nine equivalent protons) and the β-keto ester moiety (δ ~3.5–4.5 ppm for the ester CH₂ and CH₃ groups). ¹³C NMR identifies the carbonyl carbons (δ ~170–210 ppm) .

- GC-MS/EI-MS : Fragmentation patterns (e.g., m/z corresponding to loss of tert-butoxy or ester groups) validate molecular structure. High-resolution MS ensures accurate mass matching .

- HPLC : Reverse-phase columns (C18) with UV detection (λ = 210–260 nm) assess purity and stability under varying pH and solvent conditions .

Q. What factors influence the stability of Ethyl 4-tert-butoxy-3-oxobutoxybutanoate under storage and reaction conditions?

- Methodological Answer :

- Hydrolysis : The tert-butoxy group is prone to acidic hydrolysis. Stability studies in aqueous systems (pH 3–10) show degradation above pH 7, necessitating storage in anhydrous solvents (e.g., THF, DCM) .

- Thermal Stability : Decomposition occurs above 80°C; DSC/TGA analysis identifies safe handling temperatures.

- Light Sensitivity : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) evaluates photodegradation pathways .

Advanced Research Questions

Q. What strategies are effective for achieving enantioselective synthesis of derivatives from this compound?

- Methodological Answer : Enzymatic reduction using NADPH-dependent aldehyde reductases (e.g., from Sporobolomyces salmonicolor) in diphasic systems (n-butyl acetate/water) achieves high enantiomeric excess (e.g., >85% for R-configuration). Co-factor recycling with glucose dehydrogenase improves efficiency (NADPH turnover >5,500 mol/mol) . Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) can also induce stereoselectivity in alkylation or conjugate additions .

Q. How can computational modeling predict the reactivity of this compound in complex reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states for tert-butoxy cleavage or keto-enol tautomerism. B3LYP/6-31G(d) models predict activation energies for nucleophilic attacks .

- MD Simulations : Solvent effects (e.g., benzene vs. DMSO) on reaction kinetics are modeled using OPLS-AA force fields.

- Docking Studies : Predict interactions with enzymes (e.g., aldolases) for biocatalytic applications .

Q. How can researchers resolve contradictions in literature regarding reaction outcomes or biological activity?

- Methodological Answer :

- Comparative Analysis : Replicate conflicting studies under standardized conditions (e.g., solvent purity, catalyst loading). For example, discrepancies in enzymatic reduction yields may arise from NADPH availability or diphasic system ratios .

- Advanced Analytics : Use LC-MS/MS to identify side products (e.g., hydrolyzed tert-butoxy derivatives) not reported in original studies .

- Meta-Analysis : Apply QSAR models to correlate substituent effects (e.g., tert-butoxy vs. benzyloxy) with bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.